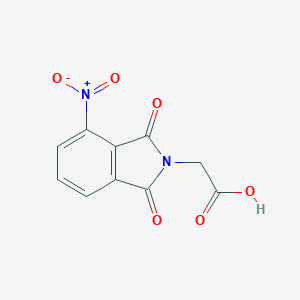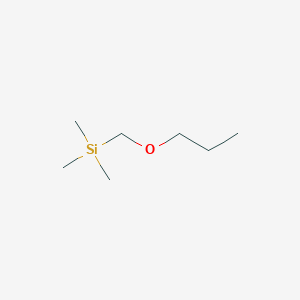
Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate, also known as ethyl 2-(2,4-dichloro-6-oxo-1,6-dihydrophenyl)acetate, is a chemical compound that belongs to the class of aromatic ethers. It is synthesized by the reaction of 2,4-dichloro-6-formylphenol with ethyl chloroacetate in the presence of a base. This compound has been the subject of scientific research due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate 2-(2,4-dichloro-6-formylphenoxy)acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes or proteins that are involved in the inflammatory response or cell growth. In the case of herbicidal or fungicidal activity, it may work by disrupting the metabolic processes of the target organism.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate 2-(2,4-dichloro-6-formylphenoxy)acetate have been studied in various experimental models. In animal studies, it has been shown to have anti-inflammatory and analgesic effects, as well as the ability to inhibit the growth of cancer cells. In plant studies, it has been found to have herbicidal and fungicidal activity against a variety of target organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate 2-(2,4-dichloro-6-formylphenoxy)acetate in lab experiments include its relatively simple synthesis and its potential as a versatile chemical compound with various potential applications. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate 2-(2,4-dichloro-6-formylphenoxy)acetate. One direction is to further investigate its potential as an anti-inflammatory or anti-cancer agent in human studies. Another direction is to explore its potential as a herbicide or fungicide in agricultural applications. Additionally, further research could be done to explore its potential as a liquid crystal material in materials science.
Méthodes De Synthèse
The synthesis of Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate 2-(2,4-dichloro-6-formylphenoxy)acetate involves the reaction of 2,4-dichloro-6-formylphenol with Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate chloroacetate in the presence of a base such as potassium carbonate or sodium carbonate. The reaction is carried out in a solvent such as dimEthyl 2-(2,4-dichloro-6-formylphenoxy)acetateformamide or dimEthyl 2-(2,4-dichloro-6-formylphenoxy)acetate sulfoxide at a temperature of around 80-90°C for several hours. The product is then purified by column chromatography or recrystallization to obtain a pure compound.
Applications De Recherche Scientifique
Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate has been the subject of scientific research due to its potential applications in various fields. In the pharmaceutical industry, this compound has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. In the field of agrochemicals, it has been investigated for its herbicidal and fungicidal properties. In materials science, it has been studied for its potential as a liquid crystal material.
Propriétés
IUPAC Name |
ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUVQSXODORTAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Cl)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381795 |
Source


|
| Record name | ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate | |
CAS RN |
16861-40-8 |
Source


|
| Record name | ethyl 2-(2,4-dichloro-6-formylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

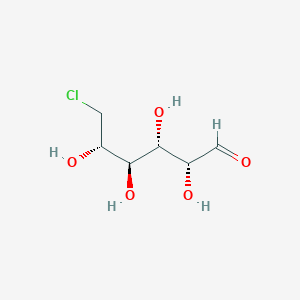
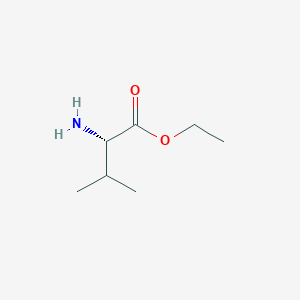

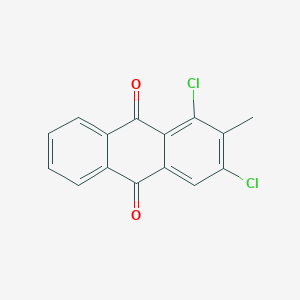
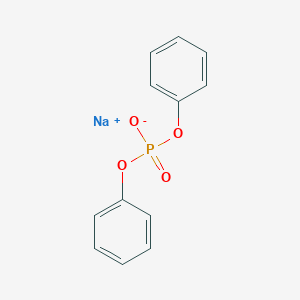
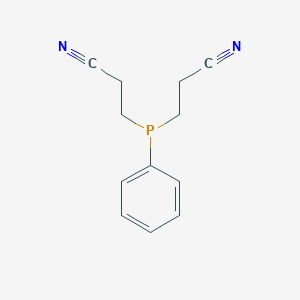
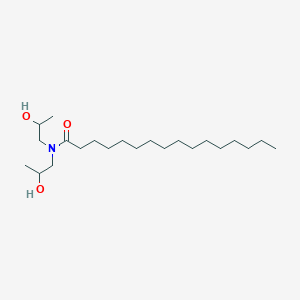
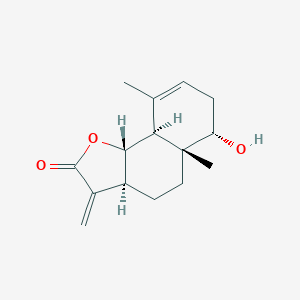
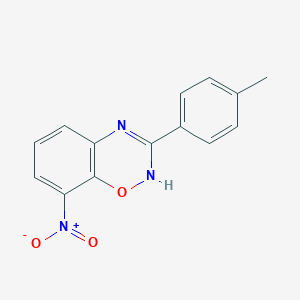

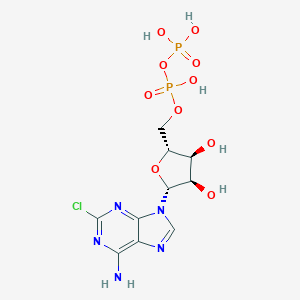
![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)
